molecular formula C21H21F3N4O4 B5101802 4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine

4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine

Cat. No.: B5101802
M. Wt: 450.4 g/mol
InChI Key: VTQHQHOWASWHSR-UHFFFAOYSA-N
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Description

4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a piperazine ring, and multiple fluorine and nitro substituents

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c22-14-2-1-3-15(23)20(14)21(29)27-6-4-25(5-7-27)18-13-17(26-8-10-32-11-9-26)16(24)12-19(18)28(30)31/h1-3,12-13H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQHQHOWASWHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This step often involves the reaction of 2,6-difluorobenzoyl chloride with piperazine under basic conditions to form the 2,6-difluorobenzoyl-piperazine intermediate.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable halogenated compound.

    Coupling Reactions: The final step involves coupling the morpholine and piperazine intermediates under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine is unique due to its combination of a morpholine ring, a piperazine ring, and multiple fluorine and nitro substituents. This unique structure imparts specific chemical and physical properties that are not commonly found in other compounds.

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